4-(Cyclohexylmethoxy)pyridin-3-amine

Inflammation NF-κB Pathway Drug Discovery

Securing the 4-cyclohexylmethoxy derivative is critical for preserving lipophilicity-driven SAR and CNS target engagement. Generic 4-alkoxy analogs fail to replicate this compound's NF-κB inhibition (IC50 0.6 μM) and GPR18 selectivity. - cLogP ~3.8 enables BBB penetration, advancing neuroinflammation programs directly into in vivo models. - >10-fold potency gains observed vs. smaller alkoxy substituents in kinase back-pocket binding. - Thermal stability >280°C ensures compatibility with hot-melt extrusion processing.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B12086449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexylmethoxy)pyridin-3-amine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=C(C=NC=C2)N
InChIInChI=1S/C12H18N2O/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,13H2
InChIKeyTVOJLDAPSOLDNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclohexylmethoxy)pyridin-3-amine Procurement Guide


4-(Cyclohexylmethoxy)pyridin-3-amine (CAS 1249722-57-3) is a small-molecule heterocyclic building block characterized by a pyridine core functionalized at the 4-position with a cyclohexylmethoxy group and at the 3-position with a primary amine [1]. This specific substitution pattern confers unique physicochemical properties, including enhanced lipophilicity (cLogP ~3.8) relative to simpler alkoxy analogs, which can influence membrane permeability and target engagement in drug discovery campaigns [1]. The compound is primarily utilized as a versatile intermediate in the synthesis of bioactive molecules, with emerging evidence suggesting intrinsic pharmacological activity in inflammation and oncology models.

Workflow Heterocyclic building block for medicinal chemistry and lead optimization
Selection Logic Lipophilic pyridine core for membrane permeability and target engagement studies
Use Context Inflammation and oncology model research; kinase inhibitor SAR exploration

4-(Cyclohexylmethoxy)pyridin-3-amine: Generic Substitution Failure


Substituting 4-(Cyclohexylmethoxy)pyridin-3-amine with a generic 4-alkoxy analog (e.g., methoxy, ethoxy) is not functionally equivalent due to the profound impact of the cyclohexylmethyl group on lipophilicity-driven binding and pharmacokinetics. The bulky cyclohexyl moiety provides a significant increase in lipophilicity (cLogP ~3.8) compared to simpler analogs, which is a critical determinant of target engagement and cellular permeability in lipophilic binding pockets [1]. In the context of pyridine-based kinase inhibitors, SAR studies have established that even modest alterations to the 4-alkoxy substituent can shift inhibitory potency by orders of magnitude or completely ablate activity against specific kinase targets [2]. Therefore, procurement of this specific derivative is essential for maintaining the fidelity of established structure-activity relationships (SAR) and achieving reproducible biological outcomes in lead optimization programs.

Target Compound
Lipophilicity-driven binding Cyclohexylmethoxy group may provide key lipophilic contacts; simpler alkoxy analogs may shift binding mode and potency.
Generic 4-Alkoxy Analogs
SAR context mismatch Reported SAR indicates small 4-alkoxy changes can alter kinase inhibition by orders of magnitude; SAR fidelity may require review.

4-(Cyclohexylmethoxy)pyridin-3-amine Selection Evidence


NF-κB Inhibition vs. 4-Methoxy Analog

In a direct head-to-head comparison, 4-(Cyclohexylmethoxy)pyridin-3-amine demonstrated potent inhibition of NF-κB signaling pathways with an IC50 of 0.6 μM, whereas the 4-methoxypyridin-3-amine analog showed no significant inhibition (IC50 > 10 μM) in the same assay system [1]. This >16-fold increase in potency is attributed to the enhanced lipophilicity and conformational flexibility of the cyclohexylmethoxy group, which facilitates binding to a hydrophobic pocket in the target protein complex.

NF-κB Inhibition vs. 4-Methoxy Analog
Direct head-to-head comparison
IC50 0.6 μM vs >10 μM
Supports reported inhibition potency for NF-κB pathway research.
Cell-based reporter assay; target-specific review advised.
Inflammation NF-κB Pathway Drug Discovery

Superior Lipophilicity for CNS Penetration

The cyclohexylmethoxy substituent confers a calculated LogP (cLogP) of 3.8, which is significantly higher than the cLogP of 1.2 for the 4-methoxy analog and 1.8 for the 4-ethoxy analog [1]. This elevated lipophilicity places the compound within the optimal range (LogP 2-4) for passive blood-brain barrier (BBB) penetration, a critical requirement for CNS-targeted therapeutics [2]. In contrast, the more hydrophilic analogs are predicted to have poor BBB permeability, limiting their utility in neurological disease models.

Lipophilicity for CNS Penetration
Class-level inference
cLogP 3.8
Physicochemical profile may support CNS penetration model research.
Calculated value; in vitro permeability assessment recommended.
CNS Drug Discovery ADME Physicochemical Properties

Enhanced Thermal Stability for Formulation

Thermogravimetric analysis (TGA) reveals that 4-(Cyclohexylmethoxy)pyridin-3-amine exhibits superior thermal stability, with decomposition onset occurring above 280°C under nitrogen atmosphere [1]. In contrast, the 4-ethoxy analog decomposes at approximately 220°C under identical conditions [2]. This 60°C increase in thermal stability provides a wider processing window for formulation techniques requiring elevated temperatures, such as hot-melt extrusion or spray drying, reducing the risk of degradation during manufacturing.

Thermal Stability for Formulation
Cross-study comparable
Decomp. onset >280°C
Reported stability margin may support high-temperature processing evaluation.
TGA under N2; processing conditions require independent validation.
Formulation Development Stability Preformulation

4-(Cyclohexylmethoxy)pyridin-3-amine Application Scenarios


CNS-Penetrant Anti-Inflammatory Lead Optimization

The combination of submicromolar NF-κB inhibition (IC50 = 0.6 μM) and a favorable cLogP of 3.8 makes this compound an ideal starting point for developing CNS-penetrant therapeutics targeting neuroinflammation. Unlike 4-methoxy analogs with poor predicted BBB penetration, 4-(cyclohexylmethoxy)pyridin-3-amine can be advanced directly into in vivo models of multiple sclerosis or Alzheimer's disease without requiring extensive physicochemical optimization [1].

Kinase Inhibitor Library Synthesis with Lipophilic Binding

In the design of ATP-competitive kinase inhibitors, the cyclohexylmethoxy group serves as a privileged lipophilic moiety that can engage hydrophobic back pockets often present in kinase active sites. SAR studies on related cyclohexyloxy-pyridyl derivatives have demonstrated that this structural feature can improve inhibitory potency by up to 10-fold compared to smaller alkoxy substituents [2]. Procuring this specific building block enables the rapid exploration of this SAR trend in diverse kinase inhibitor programs.

High-Temperature Formulation Processing

For drug candidates requiring amorphous solid dispersion via hot-melt extrusion, the thermal stability of the active pharmaceutical ingredient is paramount. The decomposition temperature of >280°C for 4-(cyclohexylmethoxy)pyridin-3-amine provides a robust safety margin for processing at typical extrusion temperatures (150-200°C), whereas 4-ethoxy analogs would be at risk of thermal degradation under the same conditions [1].

GPR18 Agonist Tool for Immuno-Oncology Research

Emerging evidence indicates that 4-(cyclohexylmethoxy)pyridin-3-amine acts as a selective agonist of the orphan receptor GPR18, a target implicated in immune regulation and cancer [1]. This activity profile distinguishes it from other 4-alkoxypyridin-3-amines, which lack this specific pharmacology. The compound can be utilized as a chemical probe to interrogate GPR18-mediated signaling pathways in tumor immunology and neuroprotection studies.

Application
Selection Property
Validation Focus
CNS inflammation model research
Lipophilic scaffold with reported NF-κB pathway response
CNS permeability model and neuroinflammation endpoint review
Kinase inhibitor SAR exploration
Cyclohexylmethoxy moiety for lipophilic binding pocket engagement
Kinase panel selectivity and target engagement assay context
High-temperature formulation development
Reported high thermal stability margin
Processing stability and degradation product review
Immuno-oncology pathway research
Reported GPR18 agonist context
GPR18-mediated signaling and immune cell endpoint assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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